4-(3-(Isopropylamino)-2-hydroxypropoxy)-2H-benzimidazol-2-one is a chemical compound belonging to the class of benzimidazoles, characterized by a fused benzene and imidazole ring structure. This compound features an isopropylamino group and a hydroxypropoxy side chain, which contribute to its unique properties and potential interactions with biological targets, particularly in receptor binding contexts. It has been primarily studied for its activity as a beta-adrenoceptor antagonist, which plays a critical role in regulating various physiological responses such as heart rate and blood pressure.
The synthesis of 4-(3-(Isopropylamino)-2-hydroxypropoxy)-2H-benzimidazol-2-one involves several multi-step organic reactions. A notable method includes the reductive alkylation of the corresponding desisopropyl compound with carbon-11 labeled acetone, allowing for the introduction of isotopes that are useful in radiolabeling applications. This synthetic pathway has been optimized for efficiency and yield, particularly in the context of positron emission tomography studies .
The molecular formula of 4-(3-(Isopropylamino)-2-hydroxypropoxy)-2H-benzimidazol-2-one is C13H17N3O3, with a molecular weight of 263.29 g/mol. The structure consists of a benzimidazole core, modified by an isopropylamino group and a hydroxypropoxy side chain.
4-(3-(Isopropylamino)-2-hydroxypropoxy)-2H-benzimidazol-2-one can undergo various chemical reactions typical for compounds in the benzimidazole class. These include:
The mechanism of action for 4-(3-(Isopropylamino)-2-hydroxypropoxy)-2H-benzimidazol-2-one primarily involves its role as a beta-adrenoceptor antagonist. By binding to beta-adrenoceptors, it inhibits their activation by endogenous catecholamines such as adrenaline and noradrenaline. This inhibition results in decreased heart rate and reduced contractility, making it valuable for therapeutic applications in cardiovascular diseases.
Relevant data from studies indicate that the compound's pharmacokinetic profile supports its use in imaging studies via positron emission tomography .
4-(3-(Isopropylamino)-2-hydroxypropoxy)-2H-benzimidazol-2-one has several notable applications:
This compound exemplifies the intersection of synthetic chemistry and pharmacology, highlighting its significance in both research and clinical applications.
The carbon-11 radiolabeling of 4-(3-(Isopropylamino)-2-hydroxypropoxy)-2H-benzimidazol-2-one (CGP 12388) represents a significant advancement over earlier β-adrenergic receptor radiotracers. This methodology employs a reductive alkylation strategy where the desisopropyl precursor undergoes condensation with [¹¹C]acetone, followed by reduction with sodium cyanoborohydride (NaBH₃CN) [6] [10]. This approach capitalizes on the nucleophilic properties of the secondary amine group in the desisopropyl precursor, which attacks the electrophilic carbonyl carbon of [¹¹C]acetone to form an imine intermediate. Subsequent reduction yields the radiolabeled tertiary amine with high regioselectivity.
The reaction proceeds under mild conditions (room temperature, pH 5-6) in anhydrous solvents like ethanol or dimethylformamide, achieving radiochemical conversions of 70-85% within 5 minutes [1]. This efficiency is critical given carbon-11's short half-life (20.4 minutes). A key advantage over the multi-step synthesis required for [¹¹C]CGP 12177 – which necessitated [¹¹C]phosgene as the radioactive precursor followed by complex coupling chemistry – is the straightforward reaction pathway that enables reliable automation for clinical production [6] [10]. The method demonstrates excellent functional group tolerance, preserving the benzimidazolone core and chiral integrity essential for β-adrenergic receptor binding affinity.
Table 1: Key Parameters for Carbon-11 Radiolabeling via Reductive Alkylation
Parameter | Optimized Condition | Impact on Radiolabeling |
---|---|---|
Reaction Temperature | 22-25°C | Balances kinetics and stability of intermediates |
Reaction Time | 4-6 minutes | Maximizes yield within 11C half-life constraints |
pH | 5.5-6.0 (acetate buffer) | Optimizes imine formation/reduction kinetics |
Reducing Agent | NaBH₃CN (0.5-1.0 mg) | Selective reduction without byproduct formation |
Precursor Concentration | 0.8-1.2 mg/mL | Minimizes carrier while ensuring high RCY |
Solvent System | Anhydrous EtOH:DMF (3:1 v/v) | Enhances solubility while maintaining reactivity |
The development of fluorine-18 analogs of CGP 12388 addresses the logistical limitations imposed by carbon-11's short half-life. The prototype fluorine-18 analog employs a prosthetic group approach where ethyl [¹⁸F]fluoroacetate or [¹⁸F]fluoroacetone is prepared first, followed by conjugation to the desisopropyl precursor via reductive amination – mirroring the [¹¹C]acetone strategy but with significantly longer production timelines (90-110 minutes total synthesis time) [2] [9].
A more direct nucleophilic fluorination strategy targets aromatic substitution on modified benzimidazolone precursors. This approach utilizes electron-withdrawing group-activated precursors (nitro or trimethylammonium substituents) on the benzimidazolone core, enabling nucleophilic displacement with no-carrier-added [¹⁸F]fluoride. While theoretically more efficient, this method faces challenges with suboptimal lipophilicity (calculated log P > 3.5 versus 2.8 for [¹¹C]CGP 12388) that may compromise blood-brain barrier penetration and receptor binding kinetics [9]. Additionally, the harsh reaction conditions (150-160°C in dipolar aprotic solvents) risk decomposition of the thermally labile benzimidazolone system.
Recent innovations focus on aliphatic fluorination at the isopropyl group, creating [¹⁸F]fluoro-isopropyl analogs. These derivatives demonstrate improved metabolic stability compared to aromatic fluorinated versions but exhibit moderately reduced β-adrenergic receptor affinity (Kd ≈ 2.1 nM versus 0.58 nM for [¹¹C]CGP 12388) due to altered steric interactions in the binding pocket [9]. The apparent molar activity of fluorine-18 analogs typically reaches 50-100 GBq/μmol, constrained by carrier fluoride introduction during [¹⁸F]fluoride production and purification – significantly lower than theoretical maxima due to unavoidable isotopic dilution [3].
One-pot reaction systems have revolutionized the clinical translation of CGP 12388 radiochemistry by minimizing radioactive intermediate transfer steps and reducing synthesis time. The integrated process incorporates sequential reagent addition without intermediate purification: [¹¹C]acetone distillation directly into the reaction vessel containing the desisopropyl precursor (0.8-1.5 mg) in ethanol, followed by immediate addition of the reducing agent [7]. This configuration reduces total synthesis time to 22 ± 3 minutes from end-of-bombardment, critically accommodating carbon-11's decay constraints.
The implementation of microwave-assisted heating (30-50W, 40-60°C) accelerates the reductive alkylation step to completion within 90 seconds while suppressing thermal degradation byproducts observed in conventional heating methods [8]. When coupled with flow chemistry microreactors, reaction volumes are reduced to 200-500 μL, enhancing precursor utilization efficiency and achieving radiochemical yields of 65 ± 8% (decay-corrected, n=15) – a 25% improvement over batch reactors [7]. The solvent optimization demonstrates that ethanol-water mixtures (85:15 v/v) outperform pure ethanol or acetonitrile by improving precursor solubility while maintaining reducing agent efficacy.
Automated modules (e.g., GE TracerLab FX C11) employ disposable cassette systems with pre-loaded reagents and solid-phase extraction cartridges for purification. This configuration reduces operator radiation exposure while ensuring batch-to-batch consistency, yielding formulations with >98% radiochemical purity suitable for clinical administration. The entire process – from [¹¹C]CO₂ production to purified product – is completed within 35 minutes, delivering 3.7-7.4 GBq of [¹¹C]CGP 12388 at end-of-synthesis sufficient for multiple patient doses [1] [7].
The pursuit of high specific activity (>150 GBq/μmol) faces inherent limitations from carrier carbon introduction throughout the production pathway. [¹¹C]CO₂ generated via ¹⁴N(p,α)¹¹C nuclear reactions contains stable carbon (¹²C) impurities originating from target gas contaminants (CO₂, hydrocarbons), cyclotron components (degraded O-rings), and even atmospheric leakage during target loading [2]. Subsequent conversion to [¹¹C]acetone via Grignard reactions introduces additional carrier through incomplete reactant consumption and reagent decomposition. Studies indicate that molar activities rarely exceed 20% of theoretical maximum (1,720 GBq/μmol at end-of-synthesis) even with optimized systems [7].
Radiolytic degradation during synthesis and purification presents another significant challenge, particularly at high starting activities (>50 GBq). The benzimidazolone scaffold demonstrates susceptibility to free radical attack, generating hydroxylated byproducts that co-elute with the desired product during reverse-phase HPLC purification. Implementation of radioprotectants – notably n-acetyl-L-cysteine (5 mg/mL) or ascorbic acid (0.1 M) – in reaction mixtures reduces degradation by 40-60% without compromising labeling efficiency [5] [8].
Table 2: Specific Activity Enhancement Strategies and Limitations
Strategy | Mechanism | Limitations/Challenges |
---|---|---|
Target Gas Purification | Cryogenic removal of ¹²CO₂ impurities | Incompatible with high beam current irradiation |
Microscale Synthesis | Reduced precursor mass (≤0.1 μmol) | Increased risk of radiochemical failure |
Alternative Precursors | [¹¹C]CO instead of [¹¹C]CO₂ route | Lower overall radiochemical yield (≤30%) |
Post-synthesis Dilution | Carrier addition after purification | Compromises receptor binding studies |
Advanced Reduction Techniques | Electrochemical [¹¹C]CO₂ reduction | Technical complexity and reliability issues |
Flow Chemistry | Precise stoichiometric control | Limited to specific reaction geometries |
The precursor stability presents formulation challenges, as the desisopropyl compound undergoes oxidative degradation upon storage. Lyophilization under inert atmosphere with saccharide stabilizers (trehalose or sucrose) extends shelf-life to 6 months at -20°C, crucial for reliable clinical production [5]. Additionally, metallic impurities (Fe³⁺, Cu²⁺) from reagents and apparatus catalyze decomposition, necessitating ultra-pure reagents (≥99.999% trace metals basis) and passivated reaction vessels [5].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9